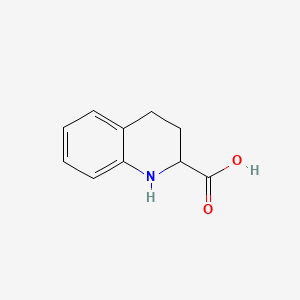

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid

Overview

Description

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid is a compound with the empirical formula C10H11NO2 and a molecular weight of 177.20 . It is a solid substance .

Synthesis Analysis

A two-step procedure has been reported for the synthesis of 1,2,3,4-tetrahydroquinolines . The procedure involves an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines, followed by a subsequent intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis

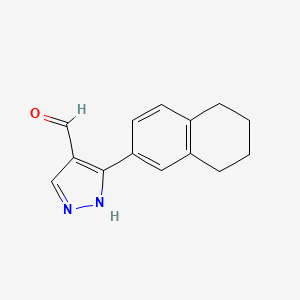

The molecular structure of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid can be represented by the SMILES stringOC(C1NC(C=CC=C2)=C2CC1)=O . Chemical Reactions Analysis

1,2,3,4-Tetrahydroquinolines have been reported to undergo smooth C8-selective decarbonylative C–H alkenylation with a wide range of alkenyl carboxylic acids, affording the C8-alkenylated 1,2,3,4-tetrahydroquinolines with high efficiency and wide tolerance of functional groups .Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid is a solid substance . It has an empirical formula of C10H11NO2 and a molecular weight of 177.20 .Scientific Research Applications

Antioxidant Properties

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid exhibits antioxidant activity. As an antioxidant, it helps protect cells and tissues from oxidative stress by scavenging free radicals and preventing cellular damage. Researchers have investigated its potential use in pharmaceutical formulations and functional foods due to its ability to counteract oxidative processes .

Corrosion Inhibition

THQCA serves as a corrosion inhibitor. It can be incorporated into coatings, paints, and metal treatments to prevent or reduce corrosion of metallic surfaces. Its unique chemical structure contributes to its effectiveness in inhibiting metal oxidation and enhancing material durability .

Synthesis of Bioactive Compounds

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid acts as a versatile intermediate in the synthesis of various bioactive compounds. Researchers utilize it as a building block to create pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity allows for the introduction of functional groups, making it valuable in medicinal chemistry and drug discovery .

Selective Hydrogenation

THQCA plays a crucial role in the selective hydrogenation of quinoline derivatives. It is a key intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. By selectively reducing the quinoline ring, researchers can access structurally diverse compounds with specific biological activities .

Synthesis of Heterocyclic Compounds

Researchers have explored THQCA’s potential in constructing heterocyclic frameworks. By modifying its structure, they can access a wide range of heterocyclic compounds, which find applications in drug development, materials science, and organic synthesis .

Safety And Hazards

properties

IUPAC Name |

1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-4,9,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJVTYVKQNOXPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid in medicinal chemistry?

A1: 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid is a rigidified bioisostere of phenylalanine, a naturally occurring amino acid. This structural feature makes it a valuable building block for drug discovery, particularly in designing peptidomimetic drugs []. Peptidomimetics mimic the actions of peptides but offer improved stability and bioavailability, making them attractive for pharmaceutical development.

Q2: How is the absolute configuration of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid determined?

A2: Researchers have successfully determined the absolute configuration of this compound through various methods. One approach involves oxidizing the racemic amino acid with D-amino-acid oxidase, leading to the isolation of (–)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid []. Additionally, a chemical correlation was established between (+)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid and (–)-1,2,3,4-tetrahydro-2-methylquinoline through (–)-(R)-β-anilinobutyric acid []. These studies confirmed the S configuration for (–)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid and (–)-1,2,3,4-tetrahydro-2-methylquinoline [].

Q3: Are there any notable applications of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid derivatives in drug development?

A3: Yes, derivatives of this compound have shown promise as angiotensin-converting enzyme (ACE) inhibitors []. Specifically, N-substituted derivatives, such as those containing a 3-mercaptopropionyl group and various aryl, cycloalkyl, or heterocyclic substituents, exhibited potent ACE inhibitory activity in vitro []. These findings highlight the potential of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid derivatives for developing novel antihypertensive agents.

Q4: Can 1,2,3,4-tetrahydroquinoline-2-carboxylic acid undergo cyclization reactions?

A4: Yes, studies have shown that treating protected dipeptides containing 1,2,3,4-tetrahydroquinoline-2-carboxylic acid with acetic anhydride primarily yields 1H,3H,5H-oxazolo[3,4-a]quinolin-3-one derivatives []. Interestingly, extending this cyclization procedure to certain amides of the cyclic amino acid can lead to the formation of α-acylaminomethyl ketones via a competing Dakin-West reaction []. The preferential stabilization of specific mesoionic intermediates appears to dictate the dominant reaction pathway.

Q5: How has computational chemistry been employed in the study of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid?

A5: Researchers have utilized computational chemistry to explore the asymmetric synthesis of (R)-1,2,3,4-tetrahydroquinoline-2-carboxylates []. Specifically, they investigated the use of novel P-chiral, N-phosphoryl sulfonamide Brønsted acids as catalysts in a biomimetic transfer hydrogenation reaction of quinoline-2-carboxylates []. This approach demonstrates the potential of combining computational modeling and organic synthesis to develop efficient and enantioselective synthetic routes to valuable chiral building blocks.

Q6: Are there any unique chemical reactions associated with 1,2,3,4-tetrahydroquinoline-2-carboxylic acid derivatives?

A6: Yes, a remarkable cyclopropanation reaction has been observed with N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid []. Treatment with acetic anhydride yields a 1H,3H,5H-oxazolo[3,4-a]quinolin-3-one derivative, which upon reaction with diazomethane in the presence of water, forms methyl 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylate []. This product represents a novel doubly constrained 1-aminocyclopropane-1-carboxylic acid system and can be further transformed into fused tetracyclic hydantoin derivatives with unique structural features [].

Q7: Have any studies explored the potential of radiolabeled 1,2,3,4-tetrahydroquinoline-2-carboxylic acid derivatives?

A7: Yes, researchers have investigated the synthesis and evaluation of a fluorine-18 ([18F]) labeled 1,2,3,4-tetrahydroquinoline-2-carboxylic acid derivative as a potential positron emission tomography (PET) ligand for studying glutamatergic neurotransmission []. The target compound, trans-5,7-dichloro-4-(3-{4-[4-(2-[18F]fluoroethyl)-piperazin-1-yl]-phenyl}-ureido)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, exhibited promising characteristics including high binding affinity for the glycine binding site of NMDA receptors (Ki = 12 nM) and suitable lipophilicity (logD = 1.3) []. While this research is still in its early stages, it highlights the potential of utilizing radiolabeled 1,2,3,4-tetrahydroquinoline-2-carboxylic acid derivatives as tools for studying brain function and neurological disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B3024281.png)

![1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B3024286.png)

![4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B3024302.png)